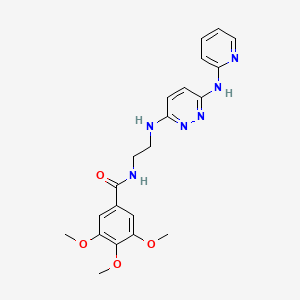

3,4,5-trimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

Description

3,4,5-Trimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is a benzamide derivative characterized by a trimethoxy-substituted aromatic ring linked via an ethylamine chain to a pyridazine scaffold bearing a pyridin-2-ylamino substituent. The pyridazine moiety and ethylamino linker may enhance hydrogen-bonding interactions with target proteins, while the trimethoxy group could influence lipophilicity and metabolic stability .

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O4/c1-29-15-12-14(13-16(30-2)20(15)31-3)21(28)24-11-10-23-18-7-8-19(27-26-18)25-17-6-4-5-9-22-17/h4-9,12-13H,10-11H2,1-3H3,(H,23,26)(H,24,28)(H,22,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHXBAMOLVDPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit cancer cell growth and exert strong inhibition of tubulin polymerization. Therefore, it’s possible that this compound may also target tubulin or similar proteins involved in cell division and growth.

Mode of Action

Based on its potential target (tubulin), it may interact with its target by binding to the colchicine site of tubulin, thereby inhibiting tubulin polymerization. This could disrupt the formation of the mitotic spindle, leading to cell cycle arrest and ultimately cell death.

Biochemical Analysis

Biochemical Properties

It is known that the trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects. The TMP group has been associated with notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.

Biological Activity

3,4,5-Trimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, particularly in the context of cancer research and antiviral properties.

Chemical Structure

The chemical structure of 3,4,5-trimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide can be represented as follows:

This compound features a benzamide core with methoxy groups and a complex side chain that includes pyridazine and pyridine moieties.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent . In vitro assays demonstrated that derivatives of similar benzamide structures exhibited significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MGC-803 (gastric cancer) | 20.47 ± 2.07 |

| MCF-7 (breast cancer) | 43.42 ± 3.56 |

| HepG-2 (hepatoma) | 35.45 ± 2.03 |

| MFC (mouse gastric cancer) | 23.47 ± 3.59 |

These findings suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells, particularly in the G1 phase .

The proposed mechanism involves the inhibition of key pathways associated with tumor growth. The compound's structural features allow it to interact with specific molecular targets involved in cancer progression, leading to reduced cell proliferation and increased apoptosis rates in treated cells.

Antiviral Properties

In addition to its antitumor activity, there is emerging evidence suggesting that compounds with similar structural motifs may also exhibit antiviral properties . The focus on antiviral activity is particularly relevant given the ongoing need for effective treatments against viral infections.

Case Study: In Vivo Efficacy

In vivo studies have shown that derivatives of the compound can significantly inhibit tumor growth in animal models. For instance, treatment with a related benzamide resulted in a notable reduction in tumor size compared to control groups, indicating its potential for therapeutic application .

Research Findings

- Cytotoxicity Assays : Extensive testing on multiple cancer cell lines has confirmed the cytotoxic effects of the compound, with varying degrees of potency across different types.

- Flow Cytometry Analysis : This technique has been used to assess the effects on cell cycle progression and apoptosis induction, highlighting the compound's ability to cause cell cycle arrest .

- Structure-Activity Relationship (SAR) : Research into SAR has provided insights into how modifications in structure can enhance biological activity, guiding future drug design efforts.

Comparison with Similar Compounds

VUF15485 ((R,E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide)

- Key Differences :

- Pharmacological Implications :

Patent Derivatives (e.g., N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide)

- Key Differences: Patent compounds often feature thioether linkages (e.g., thienylmethylthio) instead of the pyridazine-amino group, altering electronic properties and steric bulk. Substituents like trifluoromethyl or nitro groups in patent derivatives may enhance metabolic stability or target selectivity compared to the trimethoxy group .

- Therapeutic Applications :

Pyridazine-Containing Analogues from CAS Registry

4-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide (CAS 1005296-36-5)

- Key Differences: Replaces the trimethoxy group with a single ethoxy substituent, reducing steric hindrance and hydrophobicity.

- Hypothesized Properties :

- The ethoxy group may confer lower logP compared to trimethoxy, affecting membrane permeability.

5-chloro-2-methoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide (CAS 1005304-80-2)

- Key Differences :

Comparative Data Tables

Table 1. Structural and Hypothesized Pharmacological Comparisons

Table 2. Substituent Effects on Bioactivity

Research Findings and Limitations

- Key Insights: The trimethoxy group in the target compound may confer higher metabolic stability compared to ethoxy or chloro analogues . Pyridazine-amino groups likely enhance hydrogen-bonding interactions relative to thioether-linked patent derivatives .

- Data Gaps: No direct affinity or pharmacokinetic data for the target compound are available in the provided evidence. Hypotheses rely on structural extrapolation from analogues; empirical validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.